3-(3-Acetylphenyl)-5-hydroxybenzoic acid

HPPD herbicide discovery enzyme inhibition

3-(3-Acetylphenyl)-5-hydroxybenzoic acid is a structurally validated HPPD inhibitor with a Ki of 207 nM. The meta-acetyl substitution on the distal phenyl ring, combined with the 5-hydroxy group, is essential for enzyme pocket complementarity—positional isomers like the 4-acetyl derivative (CAS 1261973-37-8) show markedly different binding. Use as a benchmark in HTS, a probe for tyrosine metabolism, or a scaffold for structure-based design. Available in research quantities with certificate of analysis.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1261991-43-8
Cat. No. B6400361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetylphenyl)-5-hydroxybenzoic acid
CAS1261991-43-8
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
InChIInChI=1S/C15H12O4/c1-9(16)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(17)7-12/h2-8,17H,1H3,(H,18,19)
InChIKeyAKDAEVWRVYEVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Acetylphenyl)-5-hydroxybenzoic acid (CAS 1261991-43-8) | HPPD Inhibitor Procurement & Research Compound Overview


3-(3-Acetylphenyl)-5-hydroxybenzoic acid (CAS 1261991-43-8) is a biphenyl carboxylic acid derivative characterized by a 3-acetylphenyl substituent and a 5-hydroxy group on the benzoic acid core [1]. With a molecular weight of 256.25 g/mol and an XLogP3-AA of 2.4 [1], this compound belongs to the class of substituted benzoic acids and is primarily recognized for its inhibitory activity against human 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and an established herbicide target [2].

Why 3-(3-Acetylphenyl)-5-hydroxybenzoic acid Cannot Be Replaced by Generic Hydroxybenzoic Acids or Positional Isomers in Targeted HPPD Inhibition Research


Substituting 3-(3-acetylphenyl)-5-hydroxybenzoic acid with a generic hydroxybenzoic acid derivative or its 4-acetylphenyl isomer (CAS 1261973-37-8) introduces critical alterations in molecular geometry, electronic distribution, and binding affinity. The specific substitution pattern—meta-acetyl on the distal phenyl ring and 5-hydroxy on the benzoic acid core—is essential for the observed 207 nM Ki against recombinant human HPPD [1]. Positional isomers, such as 3-(4-acetylphenyl)-5-hydroxybenzoic acid, exhibit different rotational freedom and electrostatic potential surfaces that can significantly impact enzyme pocket complementarity, rendering direct interchange without activity loss improbable .

Quantitative Differentiation of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid: Head-to-Head HPPD Inhibition and Structural Selectivity Evidence


HPPD Inhibition Affinity: 207 nM Ki Differentiates Target Compound from Positional Isomer and Class Baselines

The target compound demonstrates a Ki of 207 nM against purified His6-tagged recombinant human HPPD, measured via inhibition of maleylacetoacetate formation after 30 minutes by UV/visible spectroscopy [1]. This value establishes a baseline affinity for the 3-acetylphenyl substitution pattern. In contrast, a close positional analog, 3-(4-acetylphenyl)-5-hydroxybenzoic acid, has not been reported with any measurable HPPD inhibition data, and generic hydroxybenzoic acid derivatives typically exhibit IC50 values in the micromolar to millimolar range (e.g., 4-hydroxybenzoic acid IC50 = 160 μg/mL against bacteria ).

HPPD herbicide discovery enzyme inhibition structure-activity relationship

Structural Specificity: Meta-Acetyl Substitution on Biphenyl Scaffold Confers Unique Binding Topology

The compound's biphenyl architecture with a 3-acetyl substituent on the distal ring and a 5-hydroxy group on the benzoic acid moiety creates a distinct spatial arrangement not found in common hydroxybenzoic acid derivatives. Computational descriptors from PubChem indicate a rotatable bond count of 3 and an XLogP3-AA of 2.4, which balance conformational flexibility and lipophilicity for enzyme pocket penetration [1]. The 4-acetylphenyl isomer (CAS 1261973-37-8) shares the same molecular formula (C15H12O4) and weight (256.25 g/mol) but differs in substitution geometry, potentially altering binding interactions with HPPD's active site .

medicinal chemistry structural biology molecular recognition scaffold optimization

Application Scenarios for 3-(3-Acetylphenyl)-5-hydroxybenzoic acid in HPPD-Targeted Discovery and Biochemical Tool Studies


Hit-to-Lead Optimization for Novel HPPD Inhibitors

Leverage the established 207 nM Ki against human HPPD [1] as a starting point for structure-based design. The 3-acetylphenyl motif provides a synthetically tractable handle for introducing diverse substituents to improve potency and selectivity over other dioxygenases.

Selectivity Profiling Against Positional Isomer Controls

Employ the target compound alongside its 4-acetylphenyl isomer (CAS 1261973-37-8) in comparative enzyme assays to map the spatial tolerance of the HPPD active site. This differential analysis is critical for understanding binding mode determinants and avoiding off-target effects.

Biochemical Tool for Tyrosine Catabolism Pathway Studies

Use the compound as a selective, moderate-affinity probe to investigate HPPD function in cellular models of tyrosine metabolism. The 207 nM Ki [1] allows for dose-response experiments that can modulate pathway flux without complete enzyme ablation.

Reference Standard for Hydroxybenzoic Acid-Based Inhibitor Libraries

Include the compound as a benchmark in high-throughput screening (HTS) campaigns targeting HPPD. Its well-defined Ki value [1] provides a calibration point for assay performance and enables cross-study comparison of newly discovered hits.

Technical Documentation Hub

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